Cathelicidin Variant SMAP-29 Outperforms LL-37 and Tobramycin in Cystic Fibrosis Pathogen Clearance
In a head-to-head comparison of six cathelicidin-derived peptides against pathogens isolated from cystic fibrosis patients, SMAP-29, BMAP-28, and BMAP-27 demonstrated MIC₅₀ values of 4-8 μg/mL against S. aureus, P. aeruginosa, and S. maltophilia—in some cases exceeding the potency of tobramycin [1]. In stark contrast, LL-37 and indolicidin exhibited no significant antimicrobial activity under the same conditions (MIC₅₀ >32 μg/mL). Killing kinetics experiments further revealed that active cathelicidin peptides exerted rapid bactericidal effects across all species tested, whereas tobramycin displayed slower, species-dependent killing [1].
| Evidence Dimension | Antimicrobial potency (MIC₅₀) |
|---|---|
| Target Compound Data | SMAP-29, BMAP-28, BMAP-27: 4-8 μg/mL |
| Comparator Or Baseline | LL-37, indolicidin: >32 μg/mL; Tobramycin: MIC values higher than active cathelicidins in some cases |
| Quantified Difference | ≥4-fold lower MIC₅₀ for SMAP-29/BMAP-28/BMAP-27 versus LL-37/indolicidin; superior or equivalent potency versus tobramycin |
| Conditions | Broth microdilution assay; S. aureus, P. aeruginosa, S. maltophilia clinical isolates from cystic fibrosis patients |
Why This Matters
Procurement decisions for antimicrobial peptide research targeting CF-associated pathogens must account for >4-fold potency variations among cathelicidin variants, with SMAP-29 and BMAP-28/27 demonstrating clinically relevant activity levels that LL-37 cannot achieve.
- [1] Pompilio A, Scocchi M, Pomponio S, et al. Antibacterial and anti-biofilm effects of cathelicidin peptides against pathogens isolated from cystic fibrosis patients. Peptides. 2011;32(9):1807-1814. View Source
